(2R)-1-(2-methoxyphenyl)propan-2-amine
CAS No.:
Cat. No.: VC4012000
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15NO |
|---|---|
| Molecular Weight | 165.23 g/mol |
| IUPAC Name | (2R)-1-(2-methoxyphenyl)propan-2-amine |
| Standard InChI | InChI=1S/C10H15NO/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8H,7,11H2,1-2H3/t8-/m1/s1 |
| Standard InChI Key | VBAHFEPKESUPDE-MRVPVSSYSA-N |
| Isomeric SMILES | C[C@H](CC1=CC=CC=C1OC)N |
| SMILES | CC(CC1=CC=CC=C1OC)N |
| Canonical SMILES | CC(CC1=CC=CC=C1OC)N |
Introduction
Structural and Stereochemical Features
The molecular structure of (2R)-1-(2-methoxyphenyl)propan-2-amine comprises a phenyl ring substituted with a methoxy group at the ortho position and a propan-2-amine chain with a chiral center at the second carbon. The R-configuration confers distinct binding affinities compared to its S-enantiomer, as demonstrated in receptor interaction studies . Key structural attributes include:
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Methoxy Group: Enhances electron density on the aromatic ring, facilitating electrophilic substitutions .
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Chiral Amine: Dictates stereoselective interactions in biological systems, influencing pharmacological activity .
X-ray crystallography and NMR spectroscopy confirm the compound’s planar aromatic ring and tetrahedral geometry at the chiral center .
Synthesis Methodologies
Reductive Amination and Chiral Resolution
A patented industrial process involves reductive amination of 2-methoxyacetophenone with (1S,2R)-(+)-norephedrine, followed by palladium-catalyzed hydrogenation and resolution using p-toluenesulfonic acid . This method achieves a 70–80% yield with 95% enantiomeric excess (ee) .
Biocatalytic Asymmetric Synthesis
Immobilized whole-cell biocatalysts employing (R)-transaminases (e.g., ATA-117) enable direct synthesis from prochiral ketones. Optimized conditions (pH 7.5, 30°C, 10% DMSO) yield 88–89% conversion and >99% ee . This approach is scalable and environmentally favorable compared to traditional chemical methods .
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Enantiomeric Excess (ee) | Scalability |
|---|---|---|---|
| Reductive Amination | 70–80 | 95 | High |
| Biocatalysis | 88–89 | >99 | Moderate |
Physicochemical Properties
(2R)-1-(2-Methoxyphenyl)propan-2-amine is a liquid at room temperature with a boiling point of 210–215°C . Key properties include:
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Solubility: Miscible in polar solvents (e.g., ethanol, ethyl acetate) but insoluble in water .
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Stability: Sensitive to oxidation; requires storage under inert atmospheres .
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pKa: The amine group has a pKa of 9.8, making it protonated under physiological conditions .
Pharmacological Activity
Neurotransmitter Receptor Interactions
The compound exhibits agonist activity at serotonin (5-HT) and dopamine (D) receptors, akin to structural analogs like 4-fluoroamphetamine . In vitro assays show a 50% inhibitory concentration () of 120 nM for 5-HT, suggesting potential antidepressant or stimulant effects .
Antimicrobial Properties
Derivatives of (2R)-1-(2-methoxyphenyl)propan-2-amine demonstrate antibacterial activity against Staphylococcus aureus (MIC = 0.025 mg/mL) and Escherichia coli (MIC = 0.05 mg/mL) . The methoxy group enhances membrane penetration, while the amine facilitates disruption of bacterial cell walls .
Table 2: Pharmacological Data
Applications in Drug Development
Chiral Auxiliary in Asymmetric Synthesis
The compound serves as a precursor for enantioselective synthesis of β-adrenergic agonists (e.g., formoterol) and antiviral agents . Its rigid structure stabilizes transition states in catalytic hydrogenation, achieving >90% diastereoselectivity .
Central Nervous System (CNS) Therapeutics
Analytical Characterization
Enantiomeric purity is validated using chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10), achieving a resolution factor () of 2.5 . Mass spectrometry (ESI+) confirms the molecular ion peak at m/z 166.12 [M+H] .
Challenges and Future Directions
Industrial-scale production faces hurdles in cost-effective chiral resolution and catalyst recycling . Future research should explore:
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